3-Methoxy-2,5-dimethylaniline
Overview
Description
3-Methoxy-2,5-dimethylaniline is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13NO/c1-6-4-8(10)7(2)9(5-6)11-3/h4-5H,10H2,1-3H3
. This indicates the specific arrangement of atoms in the molecule.
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds such as 2,4-dinitroaniline have been involved in the production of azo dyes .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis Applications
- Synthesis of Carbazomycin B : A study detailed the synthesis of carbazomycin B, where 3-Methoxy-2,5-dimethylaniline was utilized in the process. The study illustrates a complex synthetic pathway involving iodination, acetylation, reduction, and other chemical reactions leading to the formation of carbazomycin B, showcasing the compound's role in synthetic organic chemistry (Crich & Rumthao, 2004).
Chemical Reaction Mechanisms
- Reductive Dealkoxylation of Alkyl Aryl Ethers : Research investigated the reactivity of methoxy-substituted N,N-dimethylanilines in the reduction with alkali metals, demonstrating the compound's involvement in exclusive cleavage of carbon-oxygen bonds. This study provides insight into the reductive cleavage mechanisms of aryl-oxygen and aryl-nitrogen bonds (Azzena et al., 2002).
Photophysical Studies
- Nonlinear Optical Properties : A study measured the third-order optical nonlinearity of 2,5-dimethylaniline (DMA) in methanol, using the Z-scan technique. It found that the nonlinear refractive index, , was negative and of the order of esu, indicating the compound's potential applications in optical materials and photonics (Das et al., 2015).
Environmental and Toxicological Research
- Mutagenic Properties Evaluation : The mutagenic properties of dimethylaniline isomers were evaluated using comet, micronucleus, and transgenic mutation assays. This study, although not directly on this compound, provides a comparative context on the structural isomers of dimethylaniline and their potential biological impacts, which could inform safety and environmental considerations in its applications (Kohara et al., 2018).
Safety and Hazards
Future Directions
While specific future directions for 3-Methoxy-2,5-dimethylaniline are not available, there is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . This suggests that similar compounds could have potential applications in drug development.
Mechanism of Action
Target of Action
Similar compounds such as n,n-dimethylaniline have been studied and are known to interact with various biological targets
Mode of Action
It is known that similar compounds, such as n,n-dimethylaniline, undergo reactions expected for an aniline, being weakly basic and reactive toward electrophiles . It can be hypothesized that 3-Methoxy-2,5-dimethylaniline may exhibit similar reactivity, but further studies are required to confirm this.
Biochemical Pathways
N,n-dimethylaniline, a related compound, has been found to undergo n-demethylation and n-oxidation as metabolic pathways, and ring hydroxylation has also been established as a metabolic route
Pharmacokinetics
Studies on similar compounds such as n,n-dimethylaniline have confirmed n-demethylation and n-oxidation as metabolic pathways
Result of Action
It is known that similar compounds, such as n,n-dimethylaniline, can undergo various reactions, including nitration to produce derivatives with nitro groups
Action Environment
It is known that similar compounds, such as n,n-dimethylaniline, can undergo various reactions under different conditions
properties
IUPAC Name |
3-methoxy-2,5-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-4-8(10)7(2)9(5-6)11-3/h4-5H,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMJHZBOUJHHLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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